molecular formula C16H15N3O4 B352221 2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 94460-38-5

2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B352221
CAS No.: 94460-38-5
M. Wt: 313.31g/mol
InChI Key: VOILCDWKWDGESI-LICLKQGHSA-N
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Description

2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 2-(4-methylphenoxy)acetic acid hydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazide group can be oxidized to form corresponding azides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Azides or other hydrazide derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is not well-documented. it is believed that the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)acetic acid hydrazide: A precursor in the synthesis of 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide.

    3-nitrobenzaldehyde: Another precursor used in the synthesis.

    Other hydrazides: Compounds with similar hydrazide functional groups but different aromatic substituents.

Uniqueness

2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the presence of both a nitro group and a hydrazide group attached to an aromatic ring system

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-12-5-7-15(8-6-12)23-11-16(20)18-17-10-13-3-2-4-14(9-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOILCDWKWDGESI-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94460-38-5
Record name 2-(4-METHYLPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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